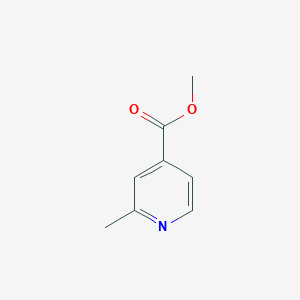

Methyl 2-methylisonicotinate

Übersicht

Beschreibung

Methyl 2-methylisonicotinate is an organic compound with the molecular formula C8H9NO2. It is a derivative of isonicotinic acid, where the carboxyl group is esterified with methanol, and an additional methyl group is attached to the 2-position of the pyridine ring. This compound is used in various chemical syntheses and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 2-methylisonicotinate can be synthesized through the esterification of 2-methylisonicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The process would include the esterification reaction followed by purification steps such as distillation or crystallization to obtain the pure compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the methyl group attached to the pyridine ring can be oxidized to form a carboxyl group.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other strong bases in an appropriate solvent.

Major Products:

Oxidation: 2-methylisonicotinic acid.

Reduction: 2-methylisonicotinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pest Management

Methyl 2-methylisonicotinate has shown significant potential as a semiochemical in pest control, particularly for managing thrips populations in agricultural settings.

Behavioral Effects on Thrips

- Increased Activity : Research indicates that this compound induces increased walking and take-off behavior in western flower thrips (Frankliniella occidentalis), which enhances their susceptibility to traps and insecticides .

- Trap Efficacy : The compound is utilized as an active ingredient in sticky traps designed to monitor and capture thrips. Studies have shown that traps containing this compound can increase thrip captures by up to 20 times compared to controls .

Case Study: Field Trials

In a series of field trials conducted across various greenhouse settings, this compound was tested alongside colored sticky traps. Results demonstrated a marked increase in the capture rates of multiple thrip species, including those known to vector plant viruses . This suggests its viability as part of integrated pest management strategies.

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds.

Synthesis of Bioactive Molecules

- Intermediate for IKK Beta Inhibitors : The compound is a precursor in the synthesis of specific ATP-competitive inhibitors such as ML-120B, which is under investigation for its anti-cancer properties .

- Oncolytic Drugs : It also plays a role in the preparation of oncolytic agents like BAY-1082439, highlighting its significance in cancer research .

Organic Synthesis Applications

This compound is utilized in organic synthesis due to its chemical properties, which facilitate various reactions.

Reactivity and Derivative Formation

- Versatile Building Block : The compound can be transformed into numerous derivatives through standard organic reactions, making it a valuable building block for chemists .

- Synthesis Pathways : The preparation methods often involve straightforward reactions with readily available reagents, leading to high yields and purity levels exceeding 98% .

Wirkmechanismus

The mechanism of action of methyl 2-methylisonicotinate involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain enzymes or receptors, influencing their activity. The exact pathways and targets can vary depending on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Methyl isonicotinate: Similar structure but lacks the additional methyl group at the 2-position.

Methyl nicotinate: Another ester derivative of nicotinic acid, differing in the position of the ester group.

2-nitrotoluene: Shares the methyl group at the 2-position but has a nitro group instead of the ester group.

Uniqueness: Methyl 2-methylisonicotinate is unique due to the presence of both the ester group and the additional methyl group on the pyridine ring

Biologische Aktivität

Methyl 2-methylisonicotinate is a derivative of isonicotinate, a compound known for its biological activity, particularly in pest management. This article delves into the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a pyridine derivative characterized by the following chemical structure:

- Chemical Formula : C₈H₉NO₂

- Molecular Weight : 151.16 g/mol

- CAS Number : [not specified in the sources]

The compound's structure allows it to interact with biological systems effectively, making it a candidate for various applications in agriculture and medicine.

Semiochemical Activity : this compound functions primarily as a semiochemical, which influences pest behavior. Specifically, it has been shown to affect the movement patterns of thrips, increasing their activity levels and consequently enhancing their capture in traps. This characteristic is crucial for integrated pest management strategies.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit antimicrobial properties. A study on similar isonicotinate derivatives demonstrated antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar activities .

Pest Management Applications

This compound has been extensively studied as a non-pheromone semiochemical for thrips management. Field studies have shown that it can significantly increase the capture rates of various thrips species when used in conjunction with sticky traps.

| Thrips Species | Capture Increase (%) | Reference |

|---|---|---|

| Western Flower Thrips | Up to 20 times | |

| Onion Thrips | Up to 20 times |

Case Studies

- Field Trials for Thrips Management : In multiple trials conducted in greenhouses, this compound was applied in sticky traps. The results indicated a marked increase in thrip captures compared to control traps without the compound. The increase in thrip activity due to the semiochemical led to better pest monitoring and management outcomes .

- Toxicity Studies : Toxicity assessments reveal that this compound exhibits low acute toxicity with an estimated LD50 of approximately 3906 mg/kg in rodents. While classified as category V on GLP criteria for acute oral toxicity, it still poses risks such as skin irritation and respiratory tract effects upon significant exposure .

Safety and Toxicological Profile

This compound has been noted for its irritant effects on skin and eyes. In laboratory settings, exposure led to symptoms like redness and irritation, necessitating immediate medical attention in cases of contact. The compound's safety profile must be carefully considered when applied in agricultural contexts .

Eigenschaften

IUPAC Name |

methyl 2-methylpyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-5-7(3-4-9-6)8(10)11-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUNWJWOJPWLNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10468273 | |

| Record name | methyl 2-methylisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16830-24-3 | |

| Record name | methyl 2-methylisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10468273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.